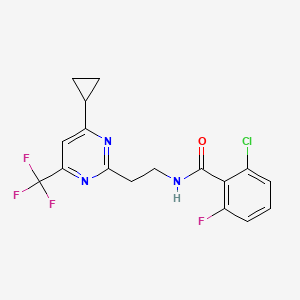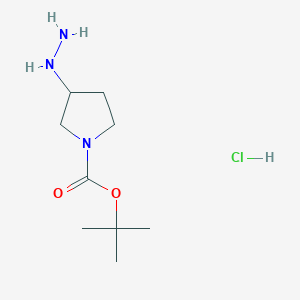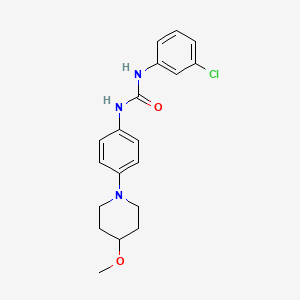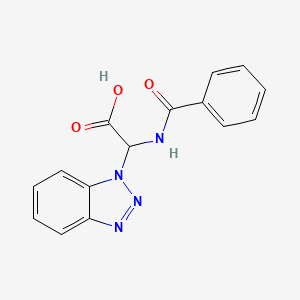![molecular formula C22H21N3O4 B2750620 methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1251591-56-6](/img/structure/B2750620.png)
methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It seems to be related to the class of compounds known as benzoates, which are esters derived from benzoic acid .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds are often synthesized through condensation reactions or other types of organic synthesis .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions typical of its functional groups. For example, the acetamido group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar functional groups .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Design of Pyrano Quinoline Derivatives : A study explored the synthesis of new pyrano quinoline derivatives starting from a base compound similar to the query chemical. These derivatives were evaluated for their antimicrobial activity, demonstrating the chemical versatility and potential pharmaceutical applications of such compounds (Watpade & Toche, 2017).
- One-Pot Synthesis for DNA-Binding Compounds : Another research highlighted a one-pot synthesis method for dibenzo[b,h][1,6]naphthyridines, used in the development of fluorescent DNA-binding compounds. This demonstrates the compound's relevance in biochemical research and its potential as a tool for studying genetic materials (Okuma et al., 2014).
Biological Activities
- Anticancer Evaluation : The synthesis and evaluation of 2-(naphthalen-ylmethyl/naphthalen-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives were investigated for their in vitro anticancer activities. Some compounds showed moderate to high activity against breast cancer cell lines, indicating the therapeutic potential of compounds within the same chemical family (Salahuddin et al., 2014).
- Antioxidant Properties : A new fused tetracyclic heterocyclic compound was isolated, demonstrating significant DPPH free radical scavenging activity, which suggests potential antioxidant applications. This highlights the scope for developing compounds with similar structures for therapeutic uses (Bhattarai et al., 2013).
Physicochemical Studies
- Fluorescence Properties and DNA Detection : The synthesis and fluorescence properties of certain dihydrodibenzo[b,h][1,6]naphthyridinium iodides were explored, with findings indicating their potential as turn-on type detectors for DNA. This underscores the compound's utility in molecular biology and genetic engineering (Okuma et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-29-22(28)14-6-8-15(9-7-14)23-20(26)13-25-11-10-19-17(12-25)21(27)16-4-2-3-5-18(16)24-19/h2-9H,10-13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAWXOBSCSXVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol](/img/structure/B2750538.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2750539.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2750541.png)

![2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2750543.png)





![3-(trifluoromethyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2750556.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide](/img/structure/B2750558.png)

